Dimethyl-1,4-Phenylenediacrylate
Description
Research Significance in Contemporary Organic Synthesis and Material Science
The significance of Dimethyl-1,4-phenylenediacrylate stems from its high reactivity and its capacity to act as a cross-linking agent. lookchem.com In material science, it is a key ingredient in the formulation of high-performance polymers, resins, and composites. lookchem.com Its inclusion enhances the structural integrity, mechanical properties, and durability of these materials. lookchem.com This makes them suitable for demanding applications in industries such as aerospace, automotive, and construction. lookchem.com The compound is particularly noted for its role in creating coatings with superior durability and resistance to environmental factors. lookchem.com
One of the most valuable properties of this compound is its photoreactivity. Its conjugated system allows for rapid [2π+2π] cycloaddition when exposed to UV light, leading to the formation of rigid crosslinked networks. This property is harnessed in photopolymers and is more efficient than that of monofunctional analogs like methyl cinnamate. The ability to undergo solvent-free and energy-efficient photopolymerization also presents a more environmentally friendly alternative to traditional thermal curing methods which require initiators.
In the realm of organic synthesis, this compound serves as a versatile intermediate for producing specialty chemicals. lookchem.com Its ester groups can undergo nucleophilic substitution, while the conjugated double bonds are susceptible to addition reactions, making it a valuable building block for more complex molecules.
Historical Context of Diacrylate Chemistry in Academic Inquiry
The study of diacrylates is rooted in the broader field of polymer chemistry. A significant early development occurred in 1956 with the first report on oxidative polymerization techniques for aromatic diacrylates, which established the foundation for synthesizing para-substituted derivatives. A deeper structural understanding, crucial for comprehending photopolymerization behavior, was achieved in 1994 through single-crystal analyses of related diacrylates like hydroquinone (B1673460) diacrylate.
The turn of the century brought modern advancements, with 2010 seeing the use of nanocrystal fabrication methods to study the solid-state [2+2] photodimerization of this compound. More recently, in 2019, Horner-Emmons coupling protocols were optimized to improve the synthesis yield of sterically hindered diacrylates, including this compound, to over 80%.
Scope and Objectives of Current Research Trajectories Involving this compound
Contemporary research on this compound is focused on leveraging its unique properties for novel applications and more efficient synthetic methodologies. A prominent area of investigation is its use in advanced microreactor systems. Recent studies in 2024 have demonstrated the successful use of this compound in multi-step chemical reactions within three-layer-stacked droplet microreactors. nih.govresearchgate.net This approach allows for highly efficient synthesis with minimal waste, offering enhanced reaction control and higher product yields. nih.gov
Another active research direction is the exploration of its photomechanical properties. Mechanistic studies in 2024 have revealed its potential in photomechanical actuation, where UV-induced polymerization can trigger reversible changes in crystal shape. This opens up possibilities for the development of light-controlled actuators and smart materials. Researchers are also continuing to explore its use in high-performance liquid chromatography (HPLC), where monolithic columns fabricated with this compound show excellent mechanical stability and separation efficiency.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | dimethyl 3,3'-(1,4-phenylene)(2E,2'E)-diacrylate |
| CAS Registry Number | 7549-44-2 |
| Molecular Formula | C₁₄H₁₄O₄ |
| Molecular Weight | 246.26 g/mol |
| Melting Point | 167 °C |
Table 2: Comparison with Structurally Related Compounds
| Compound | Key Differences | Impact on Application |
| Diethyl 1,4-Phenylenediacrylate | Longer alkyl chains on the ester groups. | Exhibits a longer triplet-state lifetime, which can be advantageous for slower, more controlled polymerization kinetics in photoresponsive polymers. |
| Methyl Cinnamate | Monofunctional, with only one acrylate (B77674) group. | Lacks the cross-linking capability of this compound and has a lower photodimerization quantum yield, making it less effective for polymer crosslinking. |
| 1,4-Butanediol Diacrylate | Aliphatic spacer, lacking the aromatic ring. | Undergoes radical polymerization (often thermally initiated) rather than photodimerization, and results in more flexible polymer networks. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O4-2 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(E)-3-[4-[(E)-2-carboxylatoethenyl]-2,3-dimethylphenyl]prop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-9-10(2)12(6-8-14(17)18)4-3-11(9)5-7-13(15)16/h3-8H,1-2H3,(H,15,16)(H,17,18)/p-2/b7-5+,8-6+ |
InChI Key |
CUXSFZGUVJGJLB-KQQUZDAGSA-L |
Isomeric SMILES |
CC1=C(C=CC(=C1C)/C=C/C(=O)[O-])/C=C/C(=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1C)C=CC(=O)[O-])C=CC(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Analysis for Dimethyl 1,4 Phenylenediacrylate
Established Synthetic Routes and Optimizations
The synthesis of Dimethyl-1,4-phenylenediacrylate can be achieved through various established routes, with ongoing research focused on optimizing these processes for higher efficiency and purity. These methods range from traditional multi-step syntheses to innovative approaches utilizing advanced reactor technologies.
Multi-Step Organic Syntheses in Novel Reactor Systems
Recent advancements have seen the development of novel reactor systems to streamline multi-step organic syntheses. Concentric-liquid reactors, for instance, enable multi-step chemical processes to occur in self-organizing reaction zones, eliminating the need for manual handling of intermediates. researchgate.net A three-step, three-phase synthesis of this compound has been demonstrated in such a system. researchgate.netresearchgate.net This approach allows for a sequence of reactions to proceed in different liquid layers, facilitating both the reaction and separation of products within a single apparatus. researchgate.net
The process can be initiated with reagents in distinct, vertically stacked liquid layers, allowing for controlled mass transfer and reaction at the interfaces. nih.gov Research has shown that reaction yields and the relative distribution of the monoester (P1) and diester (P2) products are influenced by process scale parameters, such as reagent concentrations and the thickness of the liquid layers within the reactor. researchgate.netresearchgate.net
Table 1: Three-Phase Synthesis of this compound in a Concentric-Liquid Reactor researchgate.netresearchgate.net
| Step | Reaction | Phase | Description |
| i | Formation of Phosphonium (B103445) Salt | Organic Phase 1 (e.g., Octyl Acetate) | Triphenylphosphine (B44618) reacts with Methyl Bromoacetate. |
| ii | Phase Transfer & Wittig Reaction (First Esterification) | Aqueous/Organic Interface | The phosphonium salt reacts with Terephthalaldehyde (B141574) (from aqueous phase) to form the mono-ester product (P1). |
| iii | Wittig Reaction (Second Esterification) | Organic Phase 2 (e.g., 1,3-Dibromopropane) | The mono-ester intermediate reacts further to yield the final diester product, this compound (P2). |
These novel reactor systems represent a significant step towards more efficient and contained chemical manufacturing, minimizing waste and improving control over complex reaction sequences. mit.edu
Droplet-Based Microreactor Systems for Automated Chemical Synthesis
Building on the principles of miniaturization, droplet-based microreactors offer a platform for the automated and high-throughput synthesis of organic molecules like this compound. nih.gov These systems utilize printed polymer platforms with porous micropatterns to confine and stack various liquid droplets, creating discrete microreactors. nih.govresearchgate.net This technology facilitates the transition from conventional laboratory synthesis to automated, machine-assisted workflows. researchgate.netnih.gov
The synthesis of this compound has been successfully demonstrated in a three-layer-stacked droplet microreactor. nih.govresearchgate.net This setup allows for precise, program-controlled liquid handling, initiation of parallel reactions, and real-time monitoring of each reaction unit via absorbance spectroscopy. nih.gov The open-system design simplifies the direct manipulation and characterization of the liquid phases. nih.gov The efficiency of these microreactors has been validated by comparing the ¹H NMR spectra of the purified product from droplet synthesis with that from a traditional bulk reaction, showing comparable results. researchgate.net The integration of sensors and feedback algorithms enables rapid reaction optimization and kinetic studies. mit.edumit.edu
Functional Group Interconversions in Reaction Pathways
Functional group interconversions (FGIs) are fundamental to the synthesis of this compound and its derivatives. numberanalytics.com These reactions involve converting one functional group into another to build the target molecule. imperial.ac.uk
Key FGIs in the synthesis of this compound include:
Wittig-Horner Reaction : A common route involves the reaction of terephthalaldehyde with a phosphonate (B1237965) ylide, such as the one generated from triethylphosphonoacetate. This reaction converts the aldehyde functional groups into acrylate (B77674) groups.
Esterification : The most direct synthesis involves the acid-catalyzed esterification of 1,4-phenylenediacrylic acid with methanol (B129727). This converts the carboxylic acid groups into methyl ester groups.
Reduction : this compound itself can be a substrate for FGI. For example, its ester groups can be reduced to alcohols. The compound has been converted to p-phenylene-3,3′-bis(allyl alcohol) using Diisobutylaluminium hydride (DIBAL) in THF at -78°C, achieving an 85% yield. nih.gov This transformation is a key step in the synthesis of more complex molecules, such as cross-linking agents for peptides. nih.gov
These interconversions are crucial for creating the desired molecular architecture and for synthesizing derivatives for various applications. numberanalytics.comvanderbilt.edu
Development of High-Yield Synthetic Strategies
The development of high-yield strategies is a central goal in the synthesis of this compound. Optimization of reaction conditions is critical for maximizing product formation and minimizing side reactions.
Common synthetic strategies and their optimization parameters include:
Esterification of 1,4-Phenylenediacrylic Acid : This is a direct and widely used method. To drive the reaction to completion and achieve high yields, an excess of methanol is typically used, and the reaction is conducted under reflux with a strong acid catalyst like sulfuric acid. Temperature control is important to prevent side reactions.
Wittig-Horner Reaction : This route offers an alternative to direct esterification. The yield is dependent on reaction time and temperature. The reaction involves generating a phosphonate carbanion with a strong base like sodium hydride, followed by condensation with terephthalaldehyde. Heating the mixture at 60°C for several days can be necessary to maximize the yield of the diacrylate product.
Novel Reactor Technology : As discussed, concentric-liquid and droplet-based microreactors provide innovative strategies for improving yields and product selectivity. researchgate.netnih.gov By controlling parameters like layer thickness and reagent concentration, the ratio of mono- to diester products can be precisely managed. researchgate.net
Table 2: Overview of Synthetic Strategies for this compound
| Synthetic Strategy | Key Reactants | Typical Conditions | Key Optimization Factors |
| Acid-Catalyzed Esterification | 1,4-Phenylenediacrylic acid, Methanol | Reflux with H₂SO₄ or p-toluenesulfonic acid catalyst. | Stoichiometry (excess methanol), temperature control (60–80°C). |
| Wittig-Horner Reaction | Terephthalaldehyde, Triethylphosphonoacetate | Sodium hydride in anhydrous benzene (B151609), heated to 60°C for up to 5 days. | Reaction time, temperature, purity of reagents. |
| Multi-phase Synthesis in Novel Reactors | Triphenylphosphine, Methyl Bromoacetate, Terephthalaldehyde | Room temperature, multi-layer liquid system (e.g., octyl acetate/water/1,3-dibromopropane). researchgate.netnih.gov | Reagent concentration, layer thickness, mixing (if any). researchgate.net |
Reaction Mechanism Investigations
Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling product outcomes. This involves identifying the transient species that are formed during the reaction.
Elucidation of Reaction Intermediates and Transition States
A reaction mechanism describes the series of individual steps that lead from reactants to products, passing through high-energy transition states and potentially forming lower-energy, transient intermediates. youtube.com While specific, dedicated studies elucidating the transition states for this compound synthesis are not extensively documented in the surveyed literature, the intermediates for its primary synthetic routes can be inferred from well-established reaction mechanisms.
Wittig-Horner Reaction : The mechanism involves the deprotonation of the α-carbon of the phosphonate ester (triethylphosphonoacetate) by a strong base to form a resonance-stabilized phosphonate carbanion (an ylide). This nucleophilic carbanion then attacks the carbonyl carbon of terephthalaldehyde. This leads to a betaine (B1666868) or oxaphosphetane intermediate which subsequently eliminates triphenylphosphine oxide to form the carbon-carbon double bond of the acrylate.
Acid-Catalyzed Esterification (Fischer Esterification) : This mechanism begins with the protonation of the carbonyl oxygen of the 1,4-phenylenediacrylic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. This results in the formation of a tetrahedral intermediate . A series of proton transfers follows, leading to the elimination of a water molecule and deprotonation to regenerate the catalyst and yield the final methyl ester product.
The precise energy profiles, including the structures and energies of transition states, are often investigated using computational chemistry methods like Density Functional Theory (DFT). e3s-conferences.orgresearchgate.net Such calculations can help rationalize reaction outcomes and guide the design of more efficient synthetic pathways. e3s-conferences.org For any reaction, intermediates are local energy minima along the reaction coordinate, whereas transition states are high-energy points that cannot be isolated. youtube.com
Kinetic and Thermodynamic Aspects of this compound Formation
The formation of this compound (DM-1,4-PDA) is governed by specific kinetic and thermodynamic parameters that influence reaction rates and equilibrium positions. While detailed quantitative kinetic and thermodynamic data in the public domain is scarce, the principles of related reactions, such as esterification and Heck or Wittig-type reactions commonly used for its synthesis, provide a framework for understanding its formation.
The synthesis of DM-1,4-PDA typically involves the esterification of 1,4-phenylenediacrylic acid with methanol in the presence of an acid catalyst. This reaction is a reversible equilibrium process. The forward reaction, esterification, is generally exothermic, but the change in entropy is small. To drive the equilibrium towards the product side and achieve a high yield of DM-1,4-PDA, it is crucial to remove the water formed during the reaction, for instance, by azeotropic distillation. The rate of esterification is dependent on several factors, including the concentration of the reactants, the catalyst, and the temperature.
Thermodynamically, the stability of the conjugated system in DM-1,4-PDA, which extends from the phenyl ring through the double bonds to the carbonyl groups of the esters, contributes to a favorable enthalpy of formation. This extended conjugation is a driving force in reactions that form this structure.
In novel synthetic approaches, such as those utilizing multi-layer droplet microreactors, the kinetics of the reaction can be monitored in real-time. researchgate.netnih.gov For example, the evolution of the product can be tracked by absorbance spectroscopy, providing insights into the reaction progress and completion. researchgate.netnih.gov These methods allow for a more detailed analysis of the reaction kinetics under specific micro-environmental conditions.
Influence of Reaction Parameters on Product Selectivity and Yield (e.g., mono- and diester product ratios)
The selectivity and yield of this compound are highly sensitive to various reaction parameters. Careful control of these parameters is essential to maximize the formation of the desired diester product over the monoester intermediate and other potential side products.
Reactant Stoichiometry: The molar ratio of the reactants is a critical factor. In esterification reactions of 1,4-phenylenediacrylic acid, using a significant excess of methanol can shift the equilibrium towards the formation of the diester, this compound, thereby increasing the yield. Similarly, in multi-step syntheses performed in droplet microreactors, adjusting the feeding ratios of the initial reactants has been shown to directly influence the final product ratios of the monoester (P1) and diester (P2). researchgate.net
Catalyst: The choice and concentration of the catalyst play a pivotal role. In acid-catalyzed esterification, strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The catalyst concentration must be optimized to ensure a reasonable reaction rate without promoting side reactions. In palladium-catalyzed syntheses, the nature of the palladium precursor and the ligands can significantly affect both the yield and selectivity.
Temperature: Temperature influences both the reaction rate and the equilibrium position. For the esterification of 1,4-phenylenediacrylic acid, temperatures are typically controlled between 60–80°C to minimize side reactions like hydrolysis. In other synthetic approaches, such as those carried out in concentric liquid reactors at room temperature, the reaction time becomes a more dominant factor in achieving high yields. researchgate.net
Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism itself. While some modern synthetic methods aim to reduce or eliminate solvents, the choice of solvent in traditional synthesis can impact product selectivity.
Reaction Time: The duration of the reaction is crucial for driving the reaction to completion and maximizing the yield of the diester. In a three-step, three-phase synthesis conducted without mixing, a reaction time of 72 hours at room temperature was utilized. researchgate.net Monitoring the reaction progress over time, for instance by ¹H NMR, allows for the determination of the optimal reaction time to achieve the desired product distribution. researchgate.net
A study using concentric liquid reactors demonstrated how process scale, which is related to reactant concentrations, affects the relative distribution of mono- and diester products. The results are summarized in the table below. researchgate.net
| Triphenylphosphine Concentration | Monoester (P1) % | Diester (P2) % | Total Yield % |
| 0.1 M | ~45 | ~55 | ~70 |
| 0.25 M | ~30 | ~70 | ~85 |
| 1 M | ~15 | ~85 | ~95 |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is an area of growing interest, focusing on reducing the environmental impact of its production. Key areas of focus include the use of solvent-free or reduced-solvent methodologies and improving atom economy and reaction efficiency.
Solvent-Free and Reduced-Solvent Methodologies
Traditional organic syntheses often rely on large volumes of volatile and often hazardous organic solvents, which contribute significantly to chemical waste. whiterose.ac.uk In the context of this compound synthesis, several innovative approaches are being explored to minimize or eliminate the need for conventional solvents.
Solid-State Reactions: One promising green approach is the use of solid-state reactions. cmu.edu These reactions are performed by mixing and grinding solid reactants, sometimes with a catalytic amount of a substance. cmu.edu This method can lead to highly efficient and selective reactions with the significant advantage of avoiding bulk solvents. cmu.edu For instance, certain photoreactions of 1,4-disubstituted phenylenediacrylate derivatives in the solid state have been shown to proceed efficiently. cmu.edu
Solvent-Free Michael Addition: The Michael addition, a potential reaction type for modifying or synthesizing precursors to this compound, has been successfully carried out under solvent-free conditions. researchgate.net These reactions can be performed with high efficiency, reducing the environmental burden associated with solvent use and disposal.
Microreactor Technology: The use of microreactors, such as concentric liquid reactors or droplet-based systems, represents a significant step towards greener synthesis. researchgate.netnih.govresearchgate.net These systems utilize very small volumes of reagents and can be designed to operate with minimal or no solvent, functioning as both the reaction vessel and the separation medium. nih.govresearchgate.net This not only reduces waste but also allows for precise control over reaction conditions, often leading to higher yields and selectivity. researchgate.net
Aqueous Media: While not strictly solvent-free, the use of water as a reaction medium is a cornerstone of green chemistry. Some reactions, like certain Michael additions, have been successfully performed in a water suspension medium, offering a much more environmentally benign alternative to organic solvents.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. rsc.org Maximizing atom economy is crucial for minimizing waste and creating more sustainable synthetic processes.
Reaction Types and Atom Economy: The inherent atom economy of a synthesis is largely determined by the types of reactions employed.
Addition Reactions: Reactions such as the Michael addition are highly atom-economical as all the atoms of the reactants are incorporated into the product. rsc.org
The principles of green chemistry encourage a holistic approach to the synthesis of this compound, pushing for the development of cleaner and more sustainable chemical processes.
Photochemical Reactivity and Photoreaction Mechanisms of Dimethyl 1,4 Phenylenediacrylate
Crystalline-State Photoreactions
The photochemical behavior of Dimethyl-1,4-phenylenediacrylate in the crystalline state is profoundly influenced by the molecular packing within the crystal lattice. This controlled environment dictates the reaction pathways, leading to unique structural and morphological transformations.
Spatially Heterogeneous Photoreactions and Distinctive Crystal Shape Change
Recent investigations into single crystals of p-phenylenediacrylic acid dimethyl ester (p-PDAMe) have unveiled fascinating photoreaction dynamics. nih.gov When exposed to light, the photoreaction does not occur uniformly throughout the crystal. Instead, it proceeds heterogeneously, with a reaction front that propagates from the crystal's edge toward its center. nih.govresearchgate.net
Table 1: Observed Crystal Shape Transformation of p-PDAMe During Photoreaction
| Stage of Photoreaction | Crystal Shape | Description |
| Initial (Reactant) | Parallelogram | The original shape of the single crystal before irradiation. nih.govresearchgate.net |
| Intermediate | Distorted "Fluttering Flag" | As the reaction front propagates, the crystal distorts into a unique, wave-like shape. nih.govresearchgate.net |
| Final (Product) | Rectangle | Upon completion of the photoreaction, the crystal settles into a final rectangular shape. nih.govresearchgate.net |
These photomechanical changes are significant for understanding how molecular-level reactions can be harnessed to produce macroscopic effects, with potential applications in photomechanical actuators. nih.gov Density functional theory (DFT) calculations have been used to predict the crystal structure after the photoreaction, providing a theoretical basis that explains the observed distinctive shape change. nih.govresearchgate.net
Topochemical Polymerization and Photodimerization Pathways in the Solid State
In the solid state, the photoreactivity of this compound is governed by topochemical principles, where the crystal structure of the monomer predetermines the stereochemistry of the product. iupac.orgresearchgate.net The primary reaction pathway is a [2+2] photocycloaddition, which can lead to either dimerization or polymerization. researchgate.netmdpi.com
According to Schmidt's rule, a fundamental concept in solid-state photochemistry, for a [2+2] photocycloaddition to occur topochemically, the reactive double bonds of adjacent monomers must be parallel and separated by a distance of less than 4.2 Å. researchgate.net The crystal packing of this compound meets these criteria, enabling it to undergo photopolymerization upon UV irradiation. koreascience.krlookchem.com This is in contrast to some other α,ω-diphenylpolyenes that are photochemically inert in the crystalline state due to unfavorable packing. mdpi.comnih.gov
The reaction proceeds via the formation of cyclobutane (B1203170) rings, linking the monomer units together. researchgate.net In crystals with an α-type packing, where monomers are stacked with a half-molecule displacement along the long axis, a linear high-molecular-weight polymer is typically formed with high crystallinity. koreascience.kr Studies on nanocrystals of dimethyl p-phenylenediacrylate, fabricated by a reprecipitation method, have shown they possess high photoreactivity and yield the corresponding polymer upon photoirradiation, with a crystal structure identical to that of the polymer produced from bulk crystals. lookchem.com The ester crystal itself is known to exhibit strong fluorescence. koreascience.kr
Excited State Dynamics and Photophysical Processes
The photochemical outcomes of this compound are directly linked to the behavior of its electronically excited states. The dynamics of these states, including their lifetimes and decay pathways, are crucial for understanding the reaction mechanisms.
Time-Resolved Spectroscopic Probes of Photoexcitation
Time-resolved spectroscopy provides critical insights into the transient species involved in the photoreaction. For this compound, the [2+2] cycloaddition in solution is understood to proceed through triplet-state intermediates. Laser flash photolysis studies in acetonitrile (B52724) have determined the triplet-state lifetime to be approximately 50 µs.
In the solid state, the presence of strong intermolecular π-orbital interactions is indicated by the observation of excimer fluorescence. mdpi.comnih.gov Excimers are excited-state dimers that are stabilized by the close proximity of molecules in the crystal lattice and are often precursors in solid-state photoreactions. researchgate.net The fluorescence decay kinetics of a related polyester (B1180765) of p-phenylenediacrylic acid (PPDA) also suggest the presence of ground-state interactions between the monomer units. researchgate.net
Table 2: Photophysical Parameters of this compound and Related Compounds
| Compound | Medium | Parameter | Value |
| This compound | Acetonitrile | Triplet Lifetime (τ) | ~50 µs |
| This compound | Acetonitrile | Quantum Yield (Φ) of [2+2] cycloaddition | 0.12 |
| Diethyl 1,4-phenylenediacrylate | Not specified | Triplet-State Lifetime (τ) | 0.5–1.2 µs |
| p-Phenylenediacrylic acid (p-PDA) | DMSO | Fluorescence Quantum Yield (Φf) | 0.09 researchgate.net |
Energy Transfer and Relaxation Pathways in this compound Systems
Once photoexcited, this compound molecules can undergo several competing relaxation processes. These include fluorescence, non-radiative decay, intersystem crossing to the triplet state, and the chemical reaction itself. The efficiency of the photoreaction is determined by how effectively the excited state is channeled into the dimerization or polymerization pathway.
Energy transfer can play a significant role, particularly in systems containing other chromophores. researchgate.net In a study of the related diethyl-p-phenylenediacrylate (p-PDAEt) mixed with 1,4-bis(β-pyridyl-2-vinyl)benzene (P2VB), a mechanism for the formation of triplet states via energy transfer was proposed. researchgate.net Photosensitizers, which absorb light and transfer the energy to an acceptor molecule, can be used to initiate such reactions. researchgate.net
Solution-Phase Photochemistry
In solution, where molecules are not constrained by a crystal lattice, the photochemical behavior of this compound can differ significantly from the solid state. The molecule undergoes a [2+2] cycloaddition reaction, which is mediated by triplet-state intermediates. The efficiency of this reaction, however, is influenced by several factors.
The quantum yield (Φ) for the photodimerization in acetonitrile has been measured to be 0.12. This value is lower than that of the simpler methyl cinnamate, a difference attributed to steric hindrance from the bulky aromatic core of the this compound molecule. The reaction rates are also sensitive to the surrounding environment, showing a dependence on solvent polarity and being subject to quenching by oxygen, which is characteristic of triplet-state reactions.
Furthermore, studies on the parent p-phenylenediacrylic acid (p-PDA) and its diethyl ester have shown that the photoreactivity in solution is dependent on the wavelength of the irradiation. researchgate.net For p-PDA in DMSO, irradiation at 365 nm or 310 nm leads to the consumption of the reactant, while subsequent irradiation with 254 nm light can induce a reverse reaction. researchgate.net This suggests that photoisomerization processes may compete with photodimerization in solution. researchgate.net The synthesis of this compound has also been successfully performed and monitored in a droplet-based microreactor system using absorbance spectroscopy to track its formation. nih.gov
Photocycloaddition Reactions in Solution
Upon exposure to UV light in solution, this compound predominantly undergoes [2π+2π] photocycloaddition reactions. This process involves the dimerization or polymerization of the molecule through the formation of cyclobutane rings from the acrylate (B77674) double bonds.
The mechanism for this transformation proceeds through the formation of triplet-state intermediates. Following the absorption of UV radiation, the molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet species is sufficiently long-lived to interact with a ground-state molecule, leading to the [2π+2π] cycloaddition. The triplet lifetime for this compound in acetonitrile has been measured to be approximately 50 microseconds (μs). The reaction is sensitive to environmental factors; its rate is influenced by the polarity of the solvent and can be quenched by the presence of oxygen.
Research indicates that the quantum yield (Φ) for the photodimerization of this compound is 0.12. This is comparatively lower than that of methyl cinnamate, a simpler aryl acrylate, which is attributed to the steric hindrance imposed by the central aromatic core of the this compound molecule. However, despite a lower quantum yield, its photodimerization rate has been reported to be 40-60% faster than methyl cinnamate, a phenomenon ascribed to the extended conjugation of the diacrylate system. For comparison, the closely related Diethyl 1,4-phenylenediacrylate exhibits a significantly longer triplet-state lifetime, ranging from 0.5 to 1.2 µs, which enhances its photodimerization efficiency.
| Property | Value / Observation | Compound | Source |
|---|---|---|---|
| Reaction Type | [2π+2π] Cycloaddition | This compound | |
| Intermediate | Triplet-state | This compound | |
| Triplet Lifetime | ~50 µs (in acetonitrile) | This compound | |
| Triplet Lifetime | 0.5–1.2 µs | Diethyl 1,4-phenylenediacrylate | |
| Quantum Yield (Φ) | 0.12 | This compound | |
| Influencing Factors | Solvent polarity, oxygen quenching | This compound |
Photoisomerization Phenomena
In addition to cycloaddition, photoisomerization is another significant photochemical process. While detailed studies on the photoisomerization of this compound itself are not extensively documented in the provided sources, research on the parent compound, p-Phenylenediacrylic acid (p-PDA), offers valuable insights into this phenomenon in solution. researchgate.net The photoreactivity of p-PDA in dilute dimethylsulfoxide (DMSO) solutions is notably dependent on the wavelength of the incident light. researchgate.net
Irradiation with light at wavelengths of 365 nm and 310 nm results in the consumption of p-PDA, leading to the formation of a photoproduct that exhibits maximum absorption at approximately 265 nm. researchgate.net This transformation is reversible; the original p-PDA can be regenerated by irradiating the photoproduct with 254 nm light, demonstrating a clear photochromic system. researchgate.net The forward photoreaction has been characterized by an activation energy of 9 kJ mol⁻¹, a value that suggests a unimolecular photoisomerization process, likely an E/Z (trans/cis) isomerization around one of the carbon-carbon double bonds. researchgate.net
Although solid-state photoreactions of similar diarylpolyenes often proceed without geometric isomerization, studies on these compounds in dilute solutions have shown that efficient and selective E,E,E to Z,E,E isomerization can occur. mdpi.com This supports the likelihood that this compound also undergoes E/Z isomerization in solution as a competing pathway to photocycloaddition.
| Condition / Parameter | Observation | Source |
|---|---|---|
| Forward Reaction Wavelength | 365 nm and 310 nm | researchgate.net |
| Back Reaction Wavelength | 254 nm | researchgate.net |
| Process Type | Suggested as unimolecular photoisomerization | researchgate.net |
| Activation Energy (Ea) | 9 kJ mol⁻¹ | researchgate.net |
Polymerization Science and Macromolecular Engineering with Dimethyl 1,4 Phenylenediacrylate
Dimethyl-1,4-Phenylenediacrylate as a Monomer in Polymer Synthesis
This compound (DMPhDA) serves as a versatile monomer in the production of a variety of polymeric materials, primarily through addition polymerization mechanisms. Its bifunctional nature, characterized by two acrylate (B77674) groups, allows it to act as a building block for linear chains, copolymers, and cross-linked networks.
Radical Polymerization Mechanisms and Kinetics
DMPhDA is utilized in the synthesis of polymers through free-radical polymerization. This process is typically initiated by thermal or photochemical means, creating reactive radical species that propagate by attacking the carbon-carbon double bonds of the monomer. For instance, thermally initiated free-radical copolymerization of DMPhDA with phenyl acrylate (PA) has been successfully demonstrated using α,α'-azoisobutyronitrile (AIBN) as a free-radical initiator. researchgate.net The polymerization temperature is a critical parameter, as it affects the polymerization kinetics and, consequently, the properties of the resulting polymer, such as the pore size distribution in monolithic materials. researchgate.net
The general mechanism of free-radical polymerization involves three key stages: initiation, propagation, and termination. fiveable.me
Initiation: The process begins with the decomposition of an initiator (like AIBN) to form free radicals.
Propagation: These radicals then react with DMPhDA monomers, creating new radical centers that continue to add more monomer units, rapidly building long polymer chains. fiveable.me
Termination: The growth of polymer chains ceases when two radicals combine or through other termination pathways. fiveable.me
It is noteworthy that DMPhDA also exhibits high photoreactivity, undergoing a [2π+2π] cycloaddition under UV light. This photodimerization process is a distinct mechanism from free-radical polymerization and is facilitated by the monomer's conjugated system, leading to the formation of rigid cross-linked networks. While this photochemical reaction is efficient, DMPhDA can also be directed towards radical polymerization depending on the chosen initiation method and reaction conditions. researchgate.net
Condensation Polymerization for Polyester (B1180765) or Polyurethane Architectures
The use of this compound in condensation polymerization to form polyesters or polyurethanes is not extensively documented in scientific literature. Condensation polymerization, or step-growth polymerization, typically involves the reaction between monomers possessing two or more functional groups, such as carboxyl, hydroxyl, or amine groups, with the elimination of a small molecule like water or methanol (B129727). uomustansiriyah.edu.iqresearchgate.net
The synthesis of polyesters, for example, commonly proceeds via the transesterification of a dimethyl dicarboxylate (like dimethyl terephthalate) with a diol (like ethylene (B1197577) glycol). researchgate.netnih.gov While DMPhDA is a dimethyl ester, its primary reactive sites for polymerization are the acrylate double bonds, which are highly susceptible to addition reactions. Its ester groups could potentially undergo transesterification, but this would require specific catalysts (e.g., titanium(IV) butoxide) and precise stoichiometric control, and would compete with the more favorable radical polymerization of the acrylate groups. The structure of DMPhDA, with its reactive vinyl groups, makes it inherently more suited for addition polymerization and cross-linking applications rather than serving as a conventional monomer in step-growth polymerization for polyester or polyurethane backbones.
Synthesis and Characterization of this compound-Derived Polymers
The synthesis of polymers from DMPhDA leads to materials with unique characteristics, largely attributable to the monomer's rigid aromatic core and bifunctional nature. These polymers are often characterized by enhanced thermal and mechanical properties.
Cross-Linking Agent Applications in Polymer Networks
One of the most significant applications of this compound is as a cross-linking agent. polysciences.com Its two acrylate functional groups can react with growing polymer chains, forming covalent bonds that link them together into a three-dimensional network. specialchem.com This cross-linked structure imparts increased stability, mechanical strength, and thermal resistance to the material. specialchem.com
DMPhDA is particularly effective in acrylic polymer systems, where it enhances both mechanical properties and thermal stability, which is beneficial for applications in coatings and adhesives. As an aromatic diacrylate, it provides high rigidity and chemical resistance to the polymer matrix. polysciences.com In the field of separation science, DMPhDA is used to create porous polymer monoliths for high-performance liquid chromatography (HPLC). These monoliths are formed by copolymerizing DMPhDA with other monomers, such as divinylbenzene (B73037) or ethylene glycol dimethacrylate, where it acts as a cross-linker to establish a stable, porous network structure. researchgate.net
Formation of Oligomers and Copolymers with Tuned Properties
DMPhDA is copolymerized with various other vinyl monomers to create copolymers and oligomers with specifically tailored properties. The incorporation of DMPhDA into a polymer chain can significantly alter the final material's characteristics. For example, monolithic capillary columns have been prepared by the thermally initiated free-radical copolymerization of phenyl acrylate and DMPhDA. researchgate.net In this system, varying the polymerization parameters, such as the monomer-to-porogen ratio and the nature of the pore-forming solvent, allows for precise control over the porous properties of the resulting polymer supports. researchgate.net
The architecture of the copolymer—be it random, block, or graft—also plays a crucial role in determining its final properties. rug.nl By strategically selecting comonomers and controlling the polymerization process, copolymers derived from DMPhDA can be designed for specific applications that leverage properties like hydrophobicity, π-π interactions from the phenyl ring, and mechanical stability. researchgate.net
Structure-Property Relationships in Polymeric Materials
The properties of polymers derived from this compound are directly linked to its distinct molecular structure. The interplay between its rigid aromatic core and its reactive acrylate groups defines the performance of the resulting materials. uomustansiriyah.edu.iqmdpi.com
The central phenylene group imparts significant rigidity and planarity to the monomer. This structural feature is carried into the polymer, contributing to a higher glass transition temperature (Tg) and enhanced thermal stability compared to polymers made from more flexible aliphatic diacrylates. rsc.org The aromatic ring also provides resistance to chemical degradation. specialchem.com
The two acrylate groups at either end of the phenyl ring make DMPhDA a difunctional monomer, enabling it to act as a potent cross-linker. polysciences.com The formation of a cross-linked, three-dimensional network structure restricts the movement of polymer chains, leading to materials with increased hardness, strength, and solvent resistance. specialchem.com The extent of cross-linking, which can be controlled by the concentration of DMPhDA in a copolymerization reaction, allows for the fine-tuning of these mechanical properties. researchgate.net Therefore, the combination of a rigid backbone component and the capacity for network formation makes DMPhDA a valuable monomer for engineering high-performance polymeric materials.
Interactive Data Tables
Table 1: Comparative Data of this compound and Related Compounds
| Property | This compound | Diethyl 1,4-Phenylenediacrylate | 1,4-Butanediol Diacrylate | Methyl Cinnamate |
| CAS Number | 7549-44-2 | 17088-28-7 | 1070-70-8 | 103-26-4 |
| Molecular Formula | C₁₄H₁₄O₄ | C₁₆H₁₈O₄ | C₁₀H₁₄O₄ | C₁₀H₁₀O₂ |
| Molecular Weight | 246.26 | 274.30 | 198.22 | 162.19 |
| Primary Polymerization | [2π+2π] cycloaddition / Radical | Slower reaction kinetics | Radical Polymerization | Low quantum yield |
| Key Feature | High photoreactivity, rigidity | Controlled polymer morphology | Flexibility in polymer networks | Monofunctional |
| Data sourced from Benchchem. |
Table 2: Examples of Copolymer Systems Utilizing this compound (or its general class)
| Comonomer(s) | Initiator/Method | Application | Tuned Property | Source |
| Phenyl Acrylate | AIBN / Thermal Initiation | Monolithic Capillary Columns | Porous Properties | researchgate.net |
| Divinylbenzene / Ethylene Glycol Dimethacrylate | Radical Initiation | Porous Monoliths for HPLC | Pore Structure, Separation Efficiency | |
| N-vinylcarbazole / 1,4-divinylbenzene | AIBN / Thermal Initiation | Monolithic Capillary Columns | Mechanical Stability | researchgate.net |
Influence of Monomer Incorporation on Polymer Morphology and Functionality
The incorporation of this compound (DMPhDA) into a polymer matrix significantly influences the resulting macromolecular architecture and its functional capabilities. As a bifunctional monomer, DMPhDA's primary role is that of a cross-linking agent, introducing rigidity, thermal stability, and controlled structural characteristics to the polymer network. lookchem.com
The key to DMPhDA's influence lies in its chemical structure: a rigid phenylene ring flanked by two reactive acrylate groups. This configuration allows it to form robust, three-dimensional networks. During polymerization, typically initiated by UV light or thermal free radicals, the acrylate groups react and connect different polymer chains. nih.gov The rigid aromatic core of the DMPhDA molecule imparts stiffness and enhances the mechanical properties of the final material, such as strength and durability, making it a valuable component in high-performance polymers, resins, adhesives, and coatings. lookchem.comkpi.ua
A prominent application that demonstrates the morphological control offered by DMPhDA is in the fabrication of monolithic stationary phases for high-performance liquid chromatography (HPLC). nih.gov In this context, DMPhDA (often referred to as 1,4-phenylene diacrylate or PDA in literature) is copolymerized with a functional monomer, such as phenyl acrylate (PA), in the presence of pore-forming solvents, or porogens. nih.govresearchgate.net The resulting poly(phenyl acrylate-co-1,4-phenylene diacrylate) monoliths are characterized by a continuous, porous structure with high mechanical stability. nih.gov
The morphology of these monoliths, including crucial parameters like pore size and total porosity, can be precisely tuned by manipulating the polymerization conditions. The ratio of the cross-linker (DMPhDA) to the functional monomer and, critically, the composition of the porogenic solvent system (e.g., mixtures of 2-propanol and tetrahydrofuran) are key variables. nih.govresearchgate.net This controlled porosity creates a uniform structure that is highly effective for the rapid separation of biomolecules like proteins and oligonucleotides. nih.govscispace.com Scanning electron microscopy (SEM) and mercury intrusion porosimetry are standard techniques used to study and confirm the morphology of these highly cross-linked porous structures. nih.govresearchgate.net
Table 1: Influence of Polymerization Parameters on Monolith Morphology This table summarizes how different factors in the polymerization process, particularly when using a cross-linker like this compound, can be adjusted to control the final morphology of a porous polymer monolith.
| Parameter | Influence on Morphology | Research Finding |
| Cross-linker Concentration | Higher concentration generally leads to a more rigid, highly cross-linked structure with potentially smaller pores and lower porosity. Affects mechanical strength and surface area. mdpi.com | In studies of poly(methyl methacrylate) resins, increasing the cross-linker concentration beyond an optimal point (e.g., >15%) can sometimes reduce flexural strength. mdpi.comnih.gov |
| Monomer to Porogen Ratio | Increasing the proportion of porogens (solvents) relative to monomers typically results in larger pore sizes and higher overall porosity within the monolith. researchgate.net | Research on polymethacrylate (B1205211) monoliths shows that increasing porogen concentration directly correlates with an increase in the average pore diameter of the resulting polymer network. |
| Nature of Porogen | The choice of porogenic solvents (e.g., alcohols, ethers) significantly impacts the phase separation process during polymerization, thereby controlling the final pore structure and interconnectivity. nih.govresearchgate.net | For poly(phenyl acrylate-co-1,4-phenylene diacrylate) monoliths, specific mixtures of 2-propanol and tetrahydrofuran (B95107) were used to create a suitable porous structure for biopolymer separation. nih.gov |
| Polymerization Temperature | Temperature affects polymerization kinetics and the solubility of the growing polymer in the porogenic solvent, which in turn influences the size and distribution of the polymer globules and pores. researchgate.net | The thermal stability and porous structure of various polymer beads are known to be influenced by polymerization temperature, among other factors. akjournals.com |
Optical and Electronic Properties of Resulting Macromolecular Structures
The incorporation of this compound into polymers imparts distinct optical and electronic characteristics, primarily stemming from the conjugated π-system of the aromatic ring and the acrylate groups. These properties make the resulting macromolecular structures suitable for applications in optical materials and potentially as organic semiconductors. sigmaaldrich.com
Optical Properties
One of the most cited optical properties of polymers containing DMPhDA is a high refractive index. The presence of the aromatic phenylene ring contributes significantly to this property, making these materials useful in the manufacturing of optical components like lenses and fibers where high refractive power is desired. sigmaaldrich.com The refractive index of the closely related 1,4-phenylene diacrylate is reported to be approximately 1.531.
The conjugated nature of DMPhDA influences the material's interaction with light. The molecule is expected to exhibit strong absorption in the ultraviolet (UV) region of the electromagnetic spectrum. This absorption is attributed to π-π* electronic transitions within the conjugated system formed by the benzene (B151609) ring and the adjacent carbon-carbon double bonds of the acrylate moieties. researchgate.netresearchgate.net For comparison, the parent compound p-phenylenediamine (B122844) shows characteristic intense absorption bands centered around 199 nm, 237 nm, and 299 nm in dimethyl sulfoxide. researchgate.net Polymers derived from DMPhDA would be expected to have similar UV absorption profiles, making them effective UV-blocking materials.
Furthermore, coordination polymers that include the 1,4-phenylenediacrylate (pda) ligand have been shown to exhibit photoluminescence. researchgate.net This suggests that macromolecules structured with DMPhDA may also possess fluorescent properties, where the material absorbs light at one wavelength and emits it at a longer wavelength. The specific emission characteristics would depend on the final polymer structure and environment.
Electronic Properties
The extended π-conjugation in DMPhDA is a key feature for enabling electronic conductivity in the resulting polymers. While undoped polymers are typically insulators, materials with conjugated systems, such as those related to poly(phenylene vinylene) (PPV), can be made electrically conductive through a process called doping. kpi.uaresearchgate.net The electron-donating nature of substituents on the phenylene ring can lower the polymer's band gap—the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). kpi.ua A smaller band gap generally facilitates the movement of charge carriers (electrons or holes), leading to higher conductivity.
For instance, derivatives of PPV, which share a similar phenylene-vinylene conjugated backbone, exhibit electrical conductivity values ranging from 10⁻¹ to over 250 S/cm after doping with agents like iodine or ferric chloride. kpi.ua The band gaps for such narrow bandgap conjugated polymers can range from approximately 1.6 to 1.8 eV. mdpi.com It is plausible that polymers appropriately designed with DMPhDA could exhibit semiconductor properties within this range. Coordination polymers containing the 1,4-phenylenediacrylate ligand have been reported with band gap energies of 2.83 eV and 3.77 eV, demonstrating the electronic potential of this structural unit. researchgate.net The conductivity of such polymers is highly dependent on factors like the degree of conjugation, polymer morphology, and the type and concentration of the dopant used. kpi.ua
Table 2: Potential Optical and Electronic Properties of DMPhDA-Based Polymers This table outlines the expected properties of macromolecular structures containing this compound, based on its chemical structure and data from related compounds.
| Property | Expected Characteristic | Basis and Representative Data |
| Refractive Index (n) | High | Aromatic polymers generally exhibit high refractive indices. sigmaaldrich.com 1,4-Phenylene diacrylate is reported with n ≈ 1.531. |
| UV Absorption | Strong absorption in the UV region | Due to π-π* transitions in the conjugated phenylene and acrylate system. Related p-phenylenediamine absorbs at ~237 nm and ~299 nm. researchgate.net |
| Photoluminescence | Potential for fluorescence | Coordination polymers with the 1,4-phenylenediacrylate ligand have been shown to be photoluminescent. researchgate.net |
| Electrical Conductivity | Semiconductor (after doping) | Conjugated polymers can be doped to achieve significant conductivity. Doped PPV derivatives show conductivity from 10⁻¹ to >250 S/cm. kpi.ua |
| Band Gap (Eg) | Relatively low (semiconductor range) | Conjugation lowers the HOMO-LUMO gap. Related conjugated polymers have band gaps of ~1.6-1.8 eV. mdpi.com Coordination polymers with pda have shown Eg of 2.83 - 3.77 eV. researchgate.net |
Spectroscopic and Advanced Characterization of Dimethyl 1,4 Phenylenediacrylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including Dimethyl-1,4-phenylenediacrylate. Both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, offer a complete picture of the molecular framework.
Proton NMR (¹H NMR) for Product Ratio and Purity Assessment
¹H NMR spectroscopy is a primary method for determining the purity of this compound and for quantifying the ratio of products in a reaction mixture. ox.ac.uk The integration of peak areas in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal. ox.ac.uk This allows for the calculation of the relative concentrations of different compounds in a sample, which is particularly useful for assessing the outcome of isomerization or polymerization reactions. ox.ac.uk For this compound, characteristic signals for the olefinic protons are observed in the range of δ 6.3–7.1 ppm, which are crucial for confirming the structural integrity of the molecule. By comparing the integrals of these peaks with those of a known internal standard, the absolute purity of the compound can be determined. fujifilm.com
Table 1: Illustrative ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) |
| Aromatic | ~7.12 |
| Olefinic | 6.3 - 7.1 |
| Methyl (Ester) | ~3.8 |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.
Carbon-13 NMR (¹³C NMR) and Two-Dimensional (2D) NMR Techniques for Structural Confirmation
While ¹H NMR provides information about the protons in a molecule, ¹³C NMR offers direct insight into the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and types of carbon environments. bhu.ac.in The chemical shifts in a ¹³C NMR spectrum provide information about the nature of the carbon atoms (e.g., aliphatic, aromatic, carbonyl). bhu.ac.inlibretexts.org
To further resolve complex structures and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. mdpi.com Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons. ipb.ptresearchgate.net These techniques are instrumental in confirming the connectivity of the entire molecule, ensuring the correct structural assignment of this compound and its derivatives. ipb.ptresearchgate.net
Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl (Ester) | 165 - 175 |
| Aromatic | 125 - 140 |
| Olefinic | 118 - 145 |
| Methyl (Ester) | ~52 |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for studying the electronic properties of conjugated systems like this compound. It is used for both monitoring reaction kinetics and characterizing the electronic transitions within the molecule.
Real-Time Absorbance Tracking for Reaction Monitoring and Phase Transfer
The synthesis of this compound and its subsequent reactions, such as polymerization, can be monitored in real-time using UV-Vis spectroscopy. mdpi.comresearchgate.net As the reaction progresses, the concentration of reactants, intermediates, and products changes, leading to a corresponding change in the UV-Vis absorbance spectrum. mdpi.com This allows for the tracking of reaction kinetics and the determination of reaction endpoints without the need for isolating samples. researchgate.netmdpi.com This technique is particularly valuable for process analytical technology (PAT) in industrial settings, enabling better process control and ensuring product quality. nih.govcolvistec.de
Electronic Absorption and Emission Characteristics
The extended π-conjugated system of this compound gives rise to strong absorption in the ultraviolet region of the electromagnetic spectrum. The position of the maximum absorption (λmax) is indicative of the extent of conjugation. Derivatives of this compound often exhibit shifts in their λmax values depending on the nature of the substituents. researchgate.netacs.org
In addition to absorption, some derivatives of this compound can exhibit fluorescence. The emission spectrum provides information about the energy of the excited state and can be influenced by molecular aggregation and the surrounding environment. mdpi.com For instance, the formation of excimers (excited-state dimers) can lead to the appearance of new, red-shifted emission bands. mdpi.com
Table 3: Typical Electronic Absorption and Emission Data for Phenylenediacrylate Derivatives
| Compound/Derivative | λmax (Absorption, nm) | λmax (Emission, nm) |
| This compound | ~320 | Not typically emissive |
| Substituted Phenylenediacrylates | 320 - 400 | 400 - 550 |
| Aggregates/Excimers | - | 500 - 600 |
Note: The specific wavelengths are highly dependent on the molecular structure and solvent.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a unique "fingerprint" for the compound, allowing for its identification and the characterization of its functional groups. spectroscopyonline.com
For this compound, the IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester groups, typically found around 1720 cm⁻¹. Other characteristic peaks include those for C=C stretching of the aromatic ring and the vinyl groups, as well as C-H bending vibrations.
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic and C=C stretching vibrations are often more intense. americanpharmaceuticalreview.comresearchgate.net The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, which is valuable for confirming its structure and for studying intermolecular interactions in the solid state. americanpharmaceuticalreview.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| C=O Stretch (Ester) | ~1720 | IR (strong), Raman (moderate) |
| C=C Stretch (Aromatic) | 1550 - 1650 | IR (moderate), Raman (strong) |
| C=C Stretch (Vinyl) | 1600 - 1650 | IR (moderate), Raman (strong) |
| C-O Stretch (Ester) | 1100 - 1300 | IR (strong) |
| C-H Bending (Aromatic/Vinyl) | 800 - 1000 | IR (strong) |
Note: The exact peak positions and intensities can be influenced by the physical state (solid, liquid, solution) and intermolecular interactions.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of this compound. The compound, with a molecular formula of C₁₄H₁₄O₄, has a calculated molecular weight of approximately 246.26 g/mol . cymitquimica.com In a typical mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight.
The fragmentation pattern of this compound under mass spectrometry provides valuable structural information. The fragmentation is generally predictable, initiating from the most labile parts of the molecule, such as the ester groups. Common fragmentation pathways for similar aromatic esters involve the loss of the methoxy (B1213986) radical (•OCH₃) or the methoxycarbonyl group (•COOCH₃).
A plausible fragmentation pathway would begin with the molecular ion at m/z 246. Subsequent fragmentation steps could include:
Loss of a methoxy radical (•OCH₃) to yield a fragment ion at m/z 215.
Loss of a methoxycarbonyl group (•COOCH₃) resulting in a fragment at m/z 187.
Cleavage of the entire acrylate (B77674) side chain can also occur.
These fragmentation patterns are characteristic and allow for the unambiguous identification of the compound and its derivatives in complex mixtures. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination, further confirming the elemental composition of the parent molecule and its fragments. amazonaws.com
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
| 246 | [M]⁺ | [C₁₄H₁₄O₄]⁺ |
| 215 | [M - •OCH₃]⁺ | [C₁₃H₁₁O₃]⁺ |
| 187 | [M - •COOCH₃]⁺ | [C₁₂H₁₁O₂]⁺ |
| 156 | [M - 2 x •OCH₃ - CO]⁺ | [C₁₁H₈O]⁺ |
| 128 | [C₁₀H₈]⁺ | [C₁₀H₈]⁺ |
X-ray Diffraction (XRD) for Crystalline Structure and Packing Analysis
X-ray Diffraction (XRD) is an indispensable tool for the detailed analysis of the three-dimensional structure of this compound in its crystalline solid state. Single-crystal X-ray diffraction studies have confirmed that the molecule possesses a generally planar geometry. This planarity is a result of the conjugated system extending from the ester carbonyl group, through the vinyl group, across the central benzene (B151609) ring, and to the other acrylate functionality.
The crystal structure of the related compound, diethyl p-phenylenediacrylate, has been classified as A-type, which influences its solid-state photochemical reactivity. deepdyve.com While specific crystallographic data for this compound is not always detailed in general literature, analysis of its derivatives provides insight. For instance, the crystal structure of bis(dimethylammonium) 1,4-phenylenediacrylate reveals how the core phenylenediacrylate anion packs in a crystalline lattice, linked by hydrogen bonds. researchgate.net
Table 2: Crystallographic Data for a Related 1,4-Phenylenediacrylate Derivative (Bis(dimethylammonium) 1,4-phenylenediacrylate)
| Parameter | Value | Reference |
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| N-H···O Hydrogen Bond Distance 1 (Å) | 2.671 (2) | researchgate.net |
| N-H···O Hydrogen Bond Distance 2 (Å) | 2.726 (2) | researchgate.net |
Note: Data presented is for a closely related derivative and serves to illustrate the types of interactions and packing that can be studied via XRD.
Computational and Theoretical Chemistry Studies of Dimethyl 1,4 Phenylenediacrylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation. For Dimethyl-1,4-phenylenediacrylate, DFT studies are employed to determine its properties in both the ground state (lowest energy state) and excited states (higher energy states reached, for example, upon absorption of light).
Researchers use DFT to perform geometry optimization, which finds the most stable three-dimensional arrangement of atoms (the ground state geometry). From this optimized structure, a variety of electronic properties can be calculated. Time-dependent DFT (TD-DFT) is then used to model the excited states, providing insights into the molecule's photophysical behavior, such as its UV-visible absorption spectrum. bohrium.com These calculations are crucial for understanding its potential use in photoresponsive materials.
Typical parameters for DFT calculations on a molecule like this compound are summarized in the table below.
| Parameter | Typical Selection | Purpose |
| Functional | B3LYP, CAM-B3LYP, wB97XD | Approximates the exchange-correlation energy, a key component of the total energy. |
| Basis Set | 6-31G(d,p), 6-311+G(d,p) | Describes the atomic orbitals used to build the molecular orbitals. |
| Solvent Model | PCM, SMD | Simulates the effect of a solvent on the molecule's properties. |
| Calculation Type | Geometry Optimization, Frequency, TD-DFT | Determines the minimum energy structure, confirms it's a true minimum, and calculates excited state properties, respectively. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its electronic absorption properties. nih.gov
For this compound, a conjugated system, the HOMO and LUMO are typically π-orbitals delocalized across the phenylene ring and the acrylate (B77674) groups. Analysis of the spatial distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. Furthermore, the HOMO-LUMO gap corresponds to the energy of the lowest electronic transition, which can be correlated with the wavelength of light the molecule absorbs. jlu.edu.cn DFT calculations are the primary tool used to compute the energies and visualize the shapes of these orbitals. researchgate.net
The table below presents hypothetical, yet representative, FMO energy values for this compound as would be obtained from a DFT calculation.
| Molecular Orbital | Energy (eV) | Significance |
| HOMO | -6.25 | Represents the energy of the highest-energy electrons; related to ionization potential. |
| LUMO | -1.85 | Represents the energy of the lowest-energy available state for an added electron; related to electron affinity. |
| HOMO-LUMO Gap | 4.40 | Correlates with chemical stability and the energy of the lowest electronic excitation. |
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time.
Langevin dynamics is a type of MD simulation that models the motion of a molecule while accounting for the effects of a solvent, such as viscous drag and random collisions, without explicitly representing every solvent molecule. This approach provides a computationally efficient way to explore the conformational landscape of a molecule.
A study utilized Langevin dynamics simulations to investigate the conformational flexibility of this compound as a precursor to a vinylaryl cross-linker. nih.gov The simulations revealed that the molecule exhibits significant flexibility. By monitoring the distance between the terminal carbon atoms of the acrylate groups over time, the simulation can map out the distribution of possible conformations, from extended to more compact forms. This information is critical for understanding how the molecule will behave in solution and for designing its use in applications like stapled peptides, where its conformational preferences dictate its ability to link specific sites on a peptide chain. nih.gov
Molecular dynamics simulations are a powerful tool for predicting how individual molecules will interact and spontaneously organize into larger, ordered structures, a process known as self-assembly. nih.govmdpi.com For this compound, simulations can be set up by placing many monomers in a simulation box and observing their behavior over time. nih.gov These simulations can reveal the preferred intermolecular interactions (e.g., π-π stacking between the phenyl rings) that drive the initial stages of aggregation.
Furthermore, MD can be used to model the initial steps of polymerization. The solid-state photopolymerization of similar diacrylate monomers often proceeds via a [2+2] cycloaddition mechanism between the double bonds of adjacent molecules. mdpi.com MD simulations can assess the likelihood of such a reaction by analyzing the crystal packing or pre-organized assemblies to see if the reactive double bonds are oriented favorably (i.e., parallel and within a certain distance) for polymerization to occur upon photoirradiation. This predictive capability is invaluable for materials science applications where controlling the formation of polymer films is essential.
Reaction Mechanism Modeling and Energy Landscape Mapping
Computational chemistry allows for the detailed exploration of reaction pathways, providing a map of the energy changes that occur as reactants transform into products. This involves identifying transition states—the highest energy point along a reaction coordinate—and intermediates.
For this compound, a key reaction is its photopolymerization. mdpi.com Modeling this reaction mechanism would involve using quantum chemical methods, like DFT, to map the potential energy surface for the [2+2] cycloaddition reaction. The process would start with two aligned monomers. The calculation would then identify the transition state structure for the formation of the first cyclobutane (B1203170) ring. By calculating the energy of the reactants, the transition state, and the resulting dimer, the activation energy barrier for the reaction can be determined. This process can be extended to model the subsequent addition of more monomers, mapping out the energy landscape for oligomer and polymer formation. Such studies can elucidate whether the reaction proceeds in a stepwise or concerted manner and can help explain experimental observations, such as the yield and structure of the resulting polymer. ru.nl
Predictive Simulations for Optical and Photochemical Properties
Computational and theoretical chemistry provide powerful tools for understanding and predicting the behavior of molecules at the electronic level. For this compound, these methods are crucial for elucidating the mechanisms behind its light-absorbing characteristics and its reactivity upon exposure to UV radiation. The simulation of photochemical processes has long been a significant challenge in theoretical chemistry, requiring the simultaneous description of quantum-mechanical effects for both nuclei and electrons. cecam.org However, advancements in methodologies now allow for simulations that can interpret and, in some cases, predict experimental outcomes, paving the way for the rational design of novel light-driven molecular systems. cecam.org
Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used tools for investigating the electronically excited states of large organic molecules due to their favorable balance of computational cost and accuracy. diva-portal.orgbohrium.com These approaches are used to calculate excited-state geometries, reaction energy barriers, and spectroscopic properties. diva-portal.org
Simulating Optical Properties
Predictive simulations using TD-DFT can effectively calculate the electronic absorption and emission spectra of molecules like this compound. bohrium.comresearchgate.net These calculations help to identify the nature of the electronic transitions (e.g., π-π* transitions) responsible for the absorption of UV light, which is a consequence of the molecule's conjugated system extending across the phenyl ring and the two acrylate groups. The accuracy of these predictions is often validated by comparing the calculated spectra with experimental data. bohrium.comresearchgate.net By modeling how solvent polarity affects these spectra, researchers can gain a deeper understanding of the molecule's behavior in different chemical environments. bohrium.com
Simulating Photochemical Reactivity
The primary photochemical reaction of this compound is a [2+2] photodimerization or photopolymerization, a reaction common for olefins that can be highly efficient and selective in the crystalline state. mdpi.com Computational studies are instrumental in dissecting the mechanistic details of this process.
DFT calculations have been employed to explore the photodimerization mechanism of this compound. These theoretical models provide several key insights:
Reaction Mechanism: The [2+2] cycloaddition is predicted to proceed through triplet-state intermediates.
Orbital Symmetry: Computational analyses highlight that the reaction is governed by orbital symmetry requirements, which determine the feasibility of the cycloaddition to form the cyclobutane ring.
Steric and Electronic Factors: Beyond orbital symmetry, predictive simulations can analyze the steric and electronic factors that influence reactivity. koreascience.kr Methods can be used to calculate the reaction cavity around the double bonds and the packing potential energy in a crystal, providing insight into steric hindrance. koreascience.kr Simultaneously, the stabilization energy from orbital interactions between reacting molecules can be calculated to assess electronic contributions to the reaction barrier. koreascience.kr
Reaction Kinetics: TD-DFT can be used to locate transition state structures and calculate the free-energy barriers of photochemical reactions. diva-portal.org This allows for the prediction of reaction kinetics and helps explain why certain reaction pathways are favored over others. diva-portal.org The influence of factors like solvent polarity and quenching by oxygen on the reaction rates can also be modeled.
The table below summarizes key photochemical parameters for this compound that have been elucidated through a combination of experimental data and computational studies.
| Predicted Property | Value / Observation | Method / Context |
|---|---|---|
| Reaction Mechanism | [2+2] cycloaddition via triplet-state intermediates | Supported by computational (DFT) and spectroscopic studies. |
| Quantum Yield (Φ) | 0.12 | Lower than methyl cinnamate, attributed to steric hindrance. |
| Triplet-State Lifetime | ~50 µs | Measured in acetonitrile (B52724). |
| Key Influences | Orbital symmetry, solvent polarity, oxygen quenching | Computational studies highlight the importance of these factors in controlling the reaction. |
These predictive simulations are vital for understanding the structure-property relationships that govern the photochemical behavior of this compound, guiding the development of advanced photoresponsive materials.
Academic Applications in Advanced Materials Science and Engineering
Photoresponsive Materials and Actuators
The ability of Dimethyl-1,4-phenylenediacrylate to undergo polymerization when exposed to light makes it a key component in the development of photoresponsive materials. These materials can change their properties, such as shape or stiffness, upon light irradiation, leading to applications in actuators and adaptive systems.
This compound is at the forefront of research into photomechanical actuators, which are materials that can convert light directly into mechanical motion. Recent studies have demonstrated that single crystals of p-phenylenediacrylic acid dimethyl ester (p-PDAMe) exhibit significant and unusual shape changes when exposed to UV light. nih.govwikipedia.org This transformation is driven by a [2+2] photodimerization reaction that proceeds heterogeneously through the crystal, starting from the edges and moving toward the center. nih.govwikipedia.org
The observed shape change is distinct, with a parallelogram-shaped crystal morphing into a distorted form resembling a fluttering flag, and eventually becoming a rectangle as the photoreaction completes. nih.govwikipedia.org This behavior is attributed to the spatially heterogeneous nature of the photoreaction dynamics within the crystal. nih.govwikipedia.org Mechanistic studies in 2024 have linked these reversible crystal shape changes to UV-induced polymerization, highlighting the compound's role in photomechanical actuation.
| Initial Crystal Shape | Intermediate Shape | Final Crystal Shape | Inducing Stimulus | Underlying Mechanism |
|---|---|---|---|---|
| Parallelogram | Distorted "Fluttering Flag" | Rectangle | UV Light | Spatially Heterogeneous [2+2] Photodimerization |
Data sourced from references nih.govwikipedia.org.
These findings prove that spatially controlled photoreactions can induce novel crystal shape changes beyond what would be expected from the crystal structures of the reactant and product alone. wikipedia.org This opens up new possibilities for designing sophisticated light-powered microscopic machines and devices.
The photoresponsive behavior of this compound makes it a candidate for integration into adaptive and responsive systems. nycu.edu.tw Such systems can alter their function or form in response to environmental stimuli, like light. The use of reversible chemistry to program a response at the molecular level is a key trend in the design of these materials. nycu.edu.tw
Polymers and networks created using this compound can be designed to have properties that change on demand. mdpi.com For instance, its ability to form crosslinked networks under UV light is utilized in coatings and hydrogels. mdpi.com Research has been conducted on optical fibers coated with polymers derived from this compound, which showed enhanced resistance to environmental factors like moisture and UV light. mdpi.com These characteristics are essential for creating durable and reliable adaptive optical and sensory systems.
Organic Electronic and Optoelectronic Materials Research
The conjugated structure of this compound, consisting of a benzene (B151609) ring and two acrylate (B77674) groups, provides inherent electronic and optical properties that are of interest for organic electronics. This includes potential applications in non-linear optics and organic solar cells.
Organic materials with significant third-order non-linear optical (NLO) properties are crucial for developing advanced photonic devices like optical switches. nih.govresearchgate.net These properties are often found in molecules with extended π-conjugated systems. diva-portal.org While direct studies on the NLO properties of this compound are not extensively documented in the available research, its molecular structure is characteristic of chromophores investigated for NLO applications. diva-portal.orgresearchgate.net
The pursuit of high-performance NLO materials often involves molecular engineering to create non-centrosymmetric structures with strong charge-transfer characteristics. researchgate.net The symmetric, centrosymmetric nature of this compound itself would not lend it to second-order NLO effects, but it can serve as a precursor. researchgate.net By modifying its structure or incorporating it into larger, asymmetric assemblies, it could be used to build materials with significant NLO responses. The general strategy involves using building blocks that can be altered to optimize NLO properties, a role for which versatile compounds like this compound are well-suited. nih.gov
In the field of organic photovoltaics (OPVs), there is a continuous search for new materials that can efficiently absorb sunlight and transport charge. acs.orgmdpi.com OPV devices typically rely on a blend of electron-donating and electron-accepting organic semiconductor materials. mdpi.com
This compound can be considered a precursor for conjugated polymers used in OPVs. Specifically, it is related to the synthesis of poly(1,4-phenylene vinylene) (PPV), a well-known electroluminescent and semiconducting polymer. nih.gov While various synthetic routes to PPV exist, such as the Wittig or Horner-Emmons reactions, the phenylene diacrylate unit forms a core part of the repeating structure. nih.govwikipedia.org PPV and its derivatives are used in organic light-emitting diodes (OLEDs) and have been explored in photovoltaic devices due to their favorable electronic properties. nih.gov The ability to modify the side groups on the phenylene ring allows for tuning the polymer's solubility and electronic energy levels to better suit device requirements. nih.gov
| Polymer | Relevant Properties | Device Applications |
|---|---|---|
| Poly(p-phenylene vinylene) (PPV) | Conducting, Fluorescent, Small Optical Bandgap | Light-Emitting Diodes (LEDs), Photovoltaics (PVs) |
| PPV Derivatives (e.g., with ether substituents) | Improved Solubility, Tunable Optical/Electronic Properties | Organic Light-Emitting Diodes (OLEDs) |
Data sourced from references nih.govwikipedia.org.
Building Blocks for Supramolecular Assemblies and Functional Architectures
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. This compound and its derivatives are excellent building blocks for creating such assemblies due to their rigid structure and hydrogen-bonding capabilities.
Research has shown that the salt, Bis(dimethylammonium) 1,4-phenylenediacrylate, can be used to form predictable hydrogen-bonded supramolecular structures. The 1,4-phenylenediacrylate moiety can also act as a bridging ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers. For example, it has been used to create three-dimensional and two-dimensional complexes with metals like Manganese (Mn) and Cobalt (Co). The specific geometry and connectivity of these assemblies can be influenced by factors such as the choice of ancillary ligands and even the rate of crystallization. This tunability is a hallmark of supramolecular chemistry and allows for the design of functional architectures with potential applications in areas like catalysis, separation, and gas storage.
Directed Self-Assembly of Micro- and Nanostructures
The principle of directed self-assembly involves the spontaneous organization of molecules into well-defined structures. In this context, 1,4-phenylenediacrylate (pda) serves as a versatile ligand that can coordinate with metal ions to form intricate coordination polymers. The geometry and coordination preferences of the metal ions, combined with the linear and rigid nature of the pda ligand, guide the assembly process, leading to the formation of one-, two-, or three-dimensional networks.
Research has demonstrated the self-assembly of coordination polymers using 1,4-phenylenediacrylate with various metal ions, such as zinc (Zn), nickel (Ni), and cobalt (Co). researchgate.net These processes result in crystalline supramolecular structures where the final architecture is dictated by the interplay of coordination bonds and other non-covalent interactions. researchgate.net For instance, the combination of 1,4-phenylenediacrylate with different ancillary N-donor ligands allows for the tuning of the resulting framework's dimensionality and topology. The specific reaction conditions, including solvents and temperature, also play a crucial role in directing the self-assembly toward a desired structural outcome.
| Metal Ion (M) | Ancillary Ligand | Resulting Structure | Reference |
|---|---|---|---|
| Zn, Ni, Co | 1,4-Bis[2-(4-pyridyl)ethenyl]benzene (bpeb) | Coordination Polymer Analogues [M(pda)(bpeb)]n | researchgate.net |
| Mn(II) | phenanthroline (phen) | Mn2(ppda)(phen)4(H2O)22(H2O) | acs.org |
| Co(II) | 4,4'-dipyridyl-N,N'-dioxide (dpyo) | {[Co(ppda)(dpyo)(H2O)3]·4(H2O)}n | acs.org |
Fabrication of Porous Frameworks and Crystalline Materials
The fabrication of porous materials is a significant area where this compound and its derivatives are utilized. These materials are characterized by a network of pores and channels that make them suitable for applications such as separation science, catalysis, and gas storage.
Porous Monoliths: this compound is employed as a crosslinking agent in the synthesis of porous organic monoliths. These are continuous, rod-shaped porous structures used primarily in chromatography. The diacrylate functionality allows it to undergo radical-initiated crosslinking with other monomers, such as divinylbenzene (B73037) or ethylene (B1197577) glycol dimethacrylate, to form a rigid, porous polymer network. The porosity of these monoliths can be precisely controlled by adjusting the ratio of the monomer to the porogenic solvents (e.g., cyclohexanol (B46403) and dodecanol) during polymerization. nih.gov This tunability is critical for optimizing the monoliths for specific separation applications, including high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC). For example, monolithic columns made with 1,4-phenylene diacrylate have been successfully used for the separation of proteins and oligodeoxynucleotides. researchgate.net
| Monomer System | Crosslinker | Application | Key Feature | Reference |
|---|---|---|---|---|
| Phenyl acrylate (PA) | 1,4-Phenylene diacrylate (PDA) | Separation of proteins and oligodeoxynucleotides | High mechanical stability | researchgate.net |
| Naphthyl methacrylate | 1,4-Phenylene diacrylate (PDA) | Reversed-phase capillary electrochromatography (RP-CEC) | Separation based on hydrophobic and π-π interactions | researchgate.net |
| Various dimethacrylates | 1,4-Phenylene diacrylate | Nano-liquid chromatography (nano-LC) of small molecules | Highly crosslinked polymer | nih.gov |
Crystalline Materials (Metal-Organic Frameworks): The de-esterified form, 1,4-phenylenediacrylate, is a well-established building block, or linker, for the synthesis of crystalline materials known as metal-organic frameworks (MOFs). MOFs are a class of coordination polymers with a structure composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional structures. The use of 1,4-phenylenediacrylate as a ligand has led to the creation of novel MOFs with diverse topologies and properties. acs.org For example, coordination polymers of manganese (Mn(II)) and cobalt (Co(II)) have been synthesized using 1,4-phenylenediacrylate ligands, resulting in complex crystalline networks. acs.org The inherent porosity and high surface area of these materials make them promising candidates for applications in asymmetric catalysis and enantioselective separation. mdpi.com
Future Research Directions and Emerging Paradigms for Dimethyl 1,4 Phenylenediacrylate
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery and Synthesis Optimization
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) presents a transformative opportunity for the study of Dimethyl-1,4-phenylenediacrylate. These computational tools are set to accelerate the discovery of new applications and streamline synthesis processes with unprecedented precision.
Machine-assisted platforms are already demonstrating the potential for high-throughput reactions in miniaturized systems like droplet arrays. nih.gov This approach allows for minimal reagent consumption and the ability to conduct numerous experiments in parallel, which is ideal for combinatorial chemistry. nih.gov The integration of AI and ML with such automated systems can lead to autonomous synthesis platforms. nih.govrcin.org.pl These platforms could independently design and execute experiments, analyze the results, and refine the synthesis of this compound and its derivatives for optimal yield and purity. nih.gov For instance, machine learning algorithms can be trained on data from various reaction conditions to predict the outcomes of multistep syntheses, thereby reducing the need for extensive trial-and-error experimentation. rcin.org.plresearchgate.net The ultimate goal is to create fully automated synthesis workflows that can independently produce complex compounds with high efficiency. nih.gov
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast reaction yields and product distributions under various conditions. researchgate.net | Reduced experimental workload and faster optimization of synthesis protocols. |
| Autonomous Synthesis | Enable self-operating robotic systems for hands-off chemical production. nih.govrcin.org.pl | Increased throughput, improved reproducibility, and exploration of a wider chemical space. |
| Process Optimization | Fine-tune reaction parameters (temperature, concentration, catalysts) in real-time. | Maximized product yield, minimized by-products, and enhanced process efficiency. |
| Materials Discovery | Predict the properties of novel polymers and materials derived from this compound. | Accelerated development of next-generation functional materials with tailored characteristics. |
Exploration of Novel Reactivity and Transformation Pathways
While the fundamental reactivity of this compound is established, there remains significant scope for exploring novel chemical transformations. The compound's structure, featuring a central phenyl ring flanked by two acrylate (B77674) groups, offers multiple sites for chemical modification.
The ester groups are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The conjugated double bonds readily participate in addition reactions. Known transformations include oxidation to form 1,4-phenylenediacrylic acid and reduction of the ester groups to alcohols, yielding p-phenylene-3,3′-bis(allyl alcohol). nih.gov A particularly significant reaction is the [2+2] photodimerization or cycloaddition that occurs under UV irradiation, which is the basis for its use in photoresponsive polymers. Future research will likely focus on discovering new catalytic systems to drive these reactions with higher selectivity and efficiency, as well as exploring entirely new reaction pathways to synthesize novel derivatives with unique properties.
| Transformation Pathway | Reagents | Major Product | Significance |
| Oxidation | Potassium permanganate, Chromium trioxide | 1,4-Phenylenediacrylic acid | Creates a dicarboxylic acid for further polymerization or functionalization. |
| Reduction | Sodium borohydride, Lithium aluminum hydride, DIBAL nih.gov | p-Phenylene-3,3′-bis(allyl alcohol) nih.gov | Produces a diol intermediate for polyester (B1180765) synthesis and other applications. |
| Substitution | Grignard reagents, Organolithium compounds | Varied (depending on reagent) | Allows for the introduction of diverse functional groups to the ester positions. |
| [2+2] Cycloaddition | UV Light | Photodimerized polymer | Forms cross-linked networks, essential for photoresists and photomechanical materials. |
| Horner–Emmons Coupling | Not specified | This compound | An optimized synthesis protocol that can achieve yields greater than 80%. |
Development of Next-Generation Functional Materials with Tailored Properties
This compound is a valuable building block for a wide range of functional materials, primarily due to its ability to undergo polymerization. It serves as a bifunctional monomer and a cross-linking agent, contributing to the structural integrity and performance of polymers and resins. lookchem.comontosight.ai Its high reactivity is key to creating strong, durable bonds, resulting in materials with enhanced mechanical properties. lookchem.com
The future in this area lies in the development of "smart" materials with properties that can be precisely tailored for specific applications. A key area of interest is its use in photoresponsive polymers, where its ability to undergo photodimerization can be harnessed for applications like photomechanical actuation, where UV-induced polymerization can trigger reversible changes in a crystal's shape. It is also used in the formulation of high-performance coatings that offer superior durability and resistance to environmental factors. lookchem.com As a resin in 3D printing technologies like stereolithography (SLA) and digital light processing (DLP), it enables the fabrication of complex, high-resolution structures. ontosight.ai
| Material Type | Tailored Property | Potential Application |
| Photoresponsive Polymers | Reversible shape change upon UV exposure. | Photomechanical actuators, light-controlled switches, and sensors. |
| High-Strength Composites | Enhanced mechanical durability and structural integrity. lookchem.com | Lightweight components for aerospace and automotive industries. |
| Advanced Coatings | Superior resistance to weathering, chemicals, and abrasion. lookchem.com | Protective coatings for electronics, infrastructure, and industrial equipment. |
| 3D Printing Resins | High-resolution printing with strong and durable output. ontosight.ai | Custom medical implants, microfluidic devices, and rapid prototyping. |
| Optical Materials | Tunable refractive index and light-modulating capabilities. bldpharm.com | Components for optical data storage, waveguides, and photonic devices. |
Advanced In-Situ Monitoring Techniques for Reaction Processes
The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing conditions, and ensuring product quality. Advanced in-situ monitoring techniques are becoming increasingly important in the synthesis and polymerization of this compound.
Recent advancements have seen the use of droplet-based microreactors for the synthesis of this compound, which allows for real-time monitoring within the droplets. nih.govresearchgate.net Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) can be used to track the progress of esterification during polymerization. Another powerful method involves monitoring the absorbance curve using a microplate reader to follow the evolution of the reaction and the phase transfer of products. nih.govresearchgate.net These miniaturized systems offer significant advantages, including reduced reagent usage, high-throughput capabilities, and ease of manipulation. nih.gov The integration of these monitoring techniques with automated synthesis platforms holds the promise of creating a closed-loop system where reactions are continuously monitored and adjusted to achieve the desired outcome. nih.gov
| Monitoring Technique | Parameter Measured | Application in Synthesis |
| In-Situ FTIR Spectroscopy | Disappearance of reactants and appearance of products (e.g., C=O stretch at ~1720 cm⁻¹). | Tracking the extent of polymerization and esterification reactions. |
| UV-Vis Spectroscopy | Absorbance at specific wavelengths (e.g., 268 nm and 302 nm). nih.govresearchgate.net | Monitoring the formation of intermediates and final products in real-time. nih.govresearchgate.net |
| ¹H NMR Spectroscopy | Chemical shifts of specific protons (e.g., olefinic and aldehydic protons). rcin.org.pl | Determining the ratio of products and unreacted starting materials. rcin.org.pl |
| Optical Microscopy | Visual changes in the reaction mixture, such as phase separation. nih.gov | Observing physical processes like extraction and phase transfer within microreactors. nih.gov |
Q & A
Basic Research Questions
Q. What are the critical purity considerations when synthesizing Dimethyl-1,4-Phenylenediacrylate, and how can they be methodologically ensured?
- Methodological Answer: Achieving ≥95% purity (as per industrial standards) requires precise control of reaction parameters (temperature, stoichiometry) and purification techniques like recrystallization or column chromatography. Purity should be verified using HPLC or GC-MS, with calibration against certified reference materials. Systematic factorial designs can optimize synthesis conditions by testing variable interactions .
Q. Which spectroscopic methods are most appropriate for confirming the structural integrity of this compound?
- Methodological Answer: ¹H/¹³C NMR confirms acrylate ester groups (δ ~6.3–7.5 ppm for vinyl and aromatic protons). IR spectroscopy verifies ester C=O stretches (~1720 cm⁻¹) and conjugated vinyl bonds (~1630 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+ m/z 247.0974 for C14H14O4). Cross-referencing with computational simulations (e.g., DFT) enhances assignment accuracy .
Q. How can researchers design a baseline experimental protocol for synthesizing this compound?
- Methodological Answer: A pre-experimental design (e.g., one-shot case study) establishes baseline conditions:
- Reagents: 1,4-phenylenediacrylic acid, methanol (excess), acid catalyst (e.g., H2SO4).
- Conditions: Reflux at 60–80°C for 12–24 hours under inert atmosphere.
- Validation: Monitor reaction progress via TLC and terminate at equilibrium. This aligns with pre-experimental frameworks for initial hypothesis testing .
Advanced Research Questions
Q. How can factorial experimental designs elucidate the influence of solvent polarity on this compound synthesis yields?
- Methodological Answer: A 2^k factorial design tests solvent polarity, temperature, and catalyst concentration. For example:
Q. What methodological strategies address contradictory data in cross-linking studies involving this compound?
- Methodological Answer: Contradictions in cross-linking efficiency data may arise from unaccounted variables (e.g., humidity, initiator decomposition). Triangulate data using:
- Multi-analytical techniques: Rheometry (viscoelasticity), DSC (thermal transitions), and gel fraction analysis.
- Bayesian statistical models: Quantify uncertainty and identify outlier sources.
- Replication under controlled conditions: Strict humidity/temperature regulation.
This aligns with frameworks emphasizing methodological rigor in data validation .
Q. How can computational chemistry be integrated with experimental studies to predict this compound reactivity?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate polymerization kinetics under varying temperatures.
- Density Functional Theory (DFT): Calculate electron density maps to predict reaction sites.
- Validation: Compare computational predictions with experimental FTIR/NMR data.
Interdisciplinary integration of computational and experimental workflows enhances mechanistic understanding .
Q. What theoretical frameworks guide the study of structure-property relationships in this compound-based polymers?
- Methodological Answer: Link research to:
- Free Volume Theory: Predicts permeability based on polymer chain mobility.
- Flory-Huggins Theory: Models solvent-polymer interactions for solubility parameters.
These frameworks inform experimental design (e.g., varying monomer ratios) and data interpretation, ensuring alignment with established scientific principles .
Data Analysis and Interdisciplinary Approaches
Q. How should researchers handle multivariate data in structure-activity relationship (SAR) studies of this compound derivatives?
- Methodological Answer: Use:
- Principal Component Analysis (PCA): Reduces dimensionality in spectroscopic/thermal data.
- Partial Least Squares Regression (PLSR): Correlates structural descriptors (e.g., substituent electronegativity) with activity (e.g., glass transition temperature).
- Open-Source Tools: R/Python packages (e.g., scikit-learn, ChemPy) for reproducible analysis.
This approach aligns with data-driven methodologies in materials informatics .
Q. What interdisciplinary methodologies combine synthetic chemistry with materials science for this compound applications?
- Methodological Answer:
- Collaborative Workflows: Synthesize monomers in chemistry labs; characterize thin films in materials labs (AFM, XRD).
- Shared Databases: Use platforms like ICReDD’s reaction database to cross-reference synthesis protocols and material properties.
- Joint Publications: Integrate chemical synthesis data with application-specific performance metrics (e.g., dielectric constant).
Such frameworks bridge gaps between disciplines, fostering innovation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
